8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide
Overview
Description
PF-184 is a potent and selective IKK-2 inhibitor, demonstrating target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation.
Scientific Research Applications
Chemical Properties and Synthesis
Chemical Synthesis and Tautomeric Structures : Research has explored the synthesis and structural analysis of related chemical compounds, highlighting the preferred tautomeric structures in solution and crystalline states. These studies provide insights into the chemical behavior and potential applications of similar compounds in pharmaceutical and material sciences (Quiroga et al., 1999).
Synthesis of Novel Fused Systems : Another study focused on the synthesis of novel pyrido and pyrimidines derivatives, which are structurally similar to the compound . This research contributes to the development of new synthetic pathways for complex heterocyclic compounds, which are significant in drug discovery (Bakhite et al., 2005).
Biological Applications and Activity
Antimicrobial Evaluation and Molecular Docking Studies : The synthesis and characterization of compounds structurally related to the target compound have been explored, with a focus on their antimicrobial properties. Molecular docking studies in these researches offer insights into potential biological targets and mechanisms of action (Talupur et al., 2021).
Antioxidant Activity Studies : Research on derivatives with similar chemical structures has demonstrated potent antioxidant activities. These findings suggest the possibility of the target compound or its derivatives having similar biological properties, which can be valuable in therapeutic contexts (Tumosienė et al., 2019).
Pharmacological Potential
Potential as Serotonin Receptor Antagonists : A study has identified compounds with structural similarities as potent serotonin-3 (5-HT3) receptor antagonists. This indicates the potential application of the target compound in the treatment of conditions related to serotonin receptors, such as depression or anxiety (Harada et al., 1995).
Antinociception Properties : Investigations into similar compounds have shown that they play a role in antinociception through various serotonin receptor subtypes. This suggests the potential use of the target compound in pain management (Jeong et al., 2004).
properties
IUPAC Name |
8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWWGNRWRLBSV-MEKGRNQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727008 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide | |
CAS RN |
1187460-81-6 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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